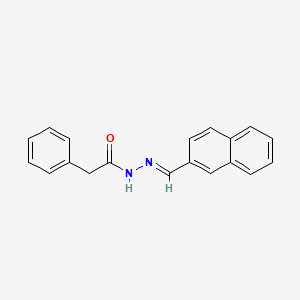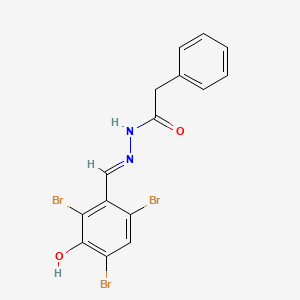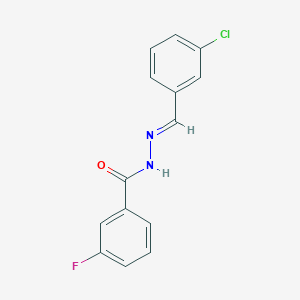![molecular formula C17H15ClN2O B3841392 N'-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3841392.png)
N'-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide
Overview
Description
N'-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide, commonly known as CPPH, is a chemical compound with potential applications in scientific research. CPPH is a hydrazone derivative of 2-phenylacetohydrazide and 2-chlorocinnamaldehyde, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CPPH is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in oxidative stress and inflammation. CPPH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPPH has been shown to have a variety of biochemical and physiological effects, including the ability to scavenge free radicals and reduce oxidative stress. CPPH has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of CPPH is its potential as a therapeutic agent for a variety of diseases, including cancer and inflammatory disorders. However, one limitation of CPPH is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
Future research on CPPH could focus on exploring its potential as a drug candidate for the treatment of various diseases, as well as investigating its mechanism of action in more detail. Other possible directions for future research include developing new methods for synthesizing CPPH with higher yields, and exploring the use of CPPH in combination with other compounds for enhanced therapeutic effects.
Scientific Research Applications
CPPH has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. CPPH has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[(E)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-16-11-5-4-9-15(16)10-6-12-19-20-17(21)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,21)/b10-6+,19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFQRSBYHBMRSJ-ATFGCDJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



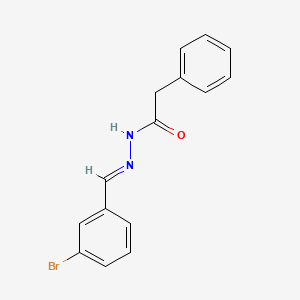
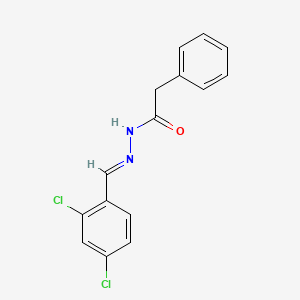
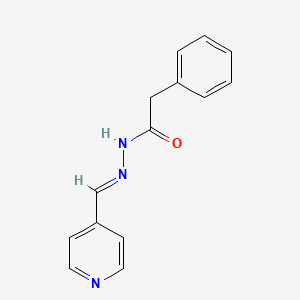
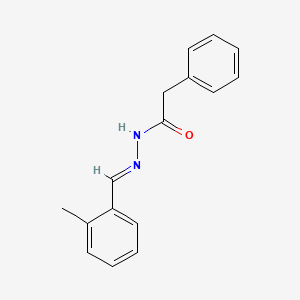
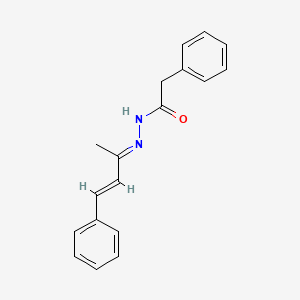
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841342.png)
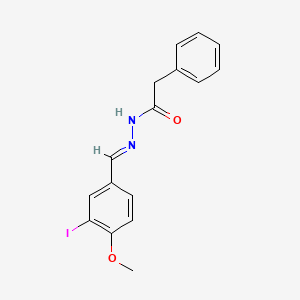

![N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B3841359.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841368.png)
